2-(4-Methoxy-benzoylamino)-4-methyl-pentanoic acid sodium salt
Overview
Description
2-(4-Methoxy-benzoylamino)-4-methyl-pentanoic acid sodium salt is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a methoxy-benzoylamino group attached to a methyl-pentanoic acid backbone, which is further neutralized by a sodium ion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxy-benzoylamino)-4-methyl-pentanoic acid sodium salt typically involves the following steps:
Formation of 4-Methoxy-benzoyl chloride: This is achieved by reacting 4-methoxybenzoic acid with thionyl chloride under reflux conditions.
Amidation Reaction: The 4-methoxy-benzoyl chloride is then reacted with 4-methyl-pentanoic acid in the presence of a base such as triethylamine to form the corresponding amide.
Neutralization: The resulting amide is then neutralized with sodium hydroxide to form the sodium salt of 2-(4-Methoxy-benzoylamino)-4-methyl-pentanoic acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis systems can also be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxy-benzoylamino)-4-methyl-pentanoic acid sodium salt can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzoylamino moiety can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 2-(4-Hydroxy-benzoylamino)-4-methyl-pentanoic acid sodium salt.
Reduction: Formation of 2-(4-Methoxy-benzylamino)-4-methyl-pentanoic acid sodium salt.
Substitution: Formation of 2-(4-Halo-benzoylamino)-4-methyl-pentanoic acid sodium salt.
Scientific Research Applications
2-(4-Methoxy-benzoylamino)-4-methyl-pentanoic acid sodium salt has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-Methoxy-benzoylamino)-4-methyl-pentanoic acid sodium salt involves its interaction with specific molecular targets such as enzymes or receptors. The methoxy-benzoylamino group can form hydrogen bonds and hydrophobic interactions with the active site of enzymes, thereby inhibiting their activity. The compound may also interact with cell membrane receptors, modulating signal transduction pathways and exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Hydroxy-benzoylamino)-4-methyl-pentanoic acid sodium salt
- 2-(4-Halo-benzoylamino)-4-methyl-pentanoic acid sodium salt
- 2-(4-Methoxy-benzylamino)-4-methyl-pentanoic acid sodium salt
Uniqueness
2-(4-Methoxy-benzoylamino)-4-methyl-pentanoic acid sodium salt is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Properties
IUPAC Name |
sodium;2-[(4-methoxybenzoyl)amino]-4-methylpentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4.Na/c1-9(2)8-12(14(17)18)15-13(16)10-4-6-11(19-3)7-5-10;/h4-7,9,12H,8H2,1-3H3,(H,15,16)(H,17,18);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEPVUBVKJVQFOJ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)[O-])NC(=O)C1=CC=C(C=C1)OC.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18NNaO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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